

# Causes of background growth on 5-FOA selection media.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Fluoroorotic acid monohydrate

Cat. No.: B013571

[Get Quote](#)

## Technical Support Center: 5-FOA Selection

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to background growth on 5-fluoroorotic acid (5-FOA) selection media.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of 5-FOA selection?

5-fluoroorotic acid (5-FOA) is a compound used in yeast genetics for counter-selection of cells expressing the URA3 gene.<sup>[1][2]</sup> The protein product of URA3, orotidine-5'-phosphate (OMP) decarboxylase, is an essential enzyme in the de novo biosynthesis of pyrimidine nucleotides. This enzyme converts 5-FOA into the toxic compound 5-fluorouracil, which inhibits cell growth.<sup>[1]</sup> Therefore, only yeast cells that have lost the function of the URA3 gene (ura3- mutants) can grow on media containing 5-FOA.

Q2: What are the primary causes of background growth on 5-FOA plates?

Background growth on 5-FOA selection media can arise from several factors, broadly categorized as either biological or technical.

- Biological Causes:

- Spontaneous Mutations in URA3: The most common reason for legitimate 5-FOA resistance is a spontaneous mutation in the URA3 gene, leading to a non-functional OMP decarboxylase.[3][4]
- Mutations in Other Genes: Although less frequent, mutations in other genes, such as URA6, can also confer resistance to 5-FOA.[5] Some studies have shown that a small percentage of 5-FOA resistant colonies may still contain a wild-type URA3 gene.[5]
- Technical Causes:
  - Improper Media Preparation: Incorrect 5-FOA concentration, suboptimal pH, or contamination of media components with uracil can lead to high background growth.[6][7][8]
  - High Plating Density: Plating too many cells can lead to the appearance of a high number of colonies, making it difficult to distinguish true mutants from background. It can also lead to cross-feeding, where dying cells release nutrients that support the growth of nearby cells.
  - Old Plates: The effectiveness of 5-FOA can decrease over time, especially with prolonged storage, due to degradation or evaporation leading to an increased effective concentration.[9]

## Troubleshooting Guide

Problem: High background of colonies on my 5-FOA plates.

High background can obscure the identification of true positive colonies. Follow these steps to diagnose and resolve the issue.

### Step 1: Verify Media Preparation and Quality

Incorrectly prepared media is a frequent source of high background.

- 5-FOA Concentration: The standard concentration of 5-FOA is typically 0.1% (1 g/L).[9] However, this can be adjusted. For selecting for deletions or point mutations, a higher concentration of 0.15% may be more effective.[9]

- **pH of the Medium:** The activity of 5-FOA is pH-dependent. The selection works best at a low pH. Standard recipes for 5-FOA plates result in a pH of around 2.8.[6] 5-FOA is not effective at a pH of 6 or higher.[6]
- **Uracil Contamination:** Ensure that no uracil is added to the 5-FOA medium. Yeast extract in YPD media contains uracil, which will interfere with the selection, so a synthetic defined (SD) medium must be used.[8] It is also crucial to add uracil to the 5-FOA plates for *ura3-* mutants to be able to grow.[7]
- **5-FOA Dissolution:** 5-FOA is poorly soluble in water.[1] It is often dissolved in DMSO before being added to the autoclaved and cooled media.[7] Alternatively, it can be added as a powder to hot agar (60-70°C) and stirred until dissolved.[7]

## Step 2: Review Experimental Procedure

- **Plating Density:** Overcrowding of plates can lead to a high background. It is recommended to plate a dilution series of your cell culture to obtain a countable number of well-isolated colonies.
- **Incubation Time:** Incubate plates for 3 days at 30°C.[9] Small background colonies that are difficult to pick with a pipette tip should generally not be counted.[9]
- **Control Strains:** Always include positive and negative control strains in your experiment. A known *URA3+* strain should not grow on 5-FOA, while a known *ura3-* strain should grow. This will help confirm that your plates are working correctly.[7]

## Step 3: Analyze the Resistant Colonies

If the media and procedure are correct, the background may be due to a high frequency of spontaneous mutations.

- **Replica Plating:** Pick individual colonies from the 5-FOA plate and re-streak them onto a fresh 5-FOA plate and a plate lacking uracil (SD-Ura). True *ura3-* mutants will grow on the 5-FOA plate but not on the SD-Ura plate.[8]
- **PCR and Sequencing:** To confirm a mutation in the *URA3* gene, you can perform PCR amplification and sequencing of the *URA3* locus from the resistant colonies.

## Quantitative Data Summary

Parameter	Recommended Value/Range	Notes	Source
5-FOA Concentration	0.1% (1 g/L) for general use	Can be increased to 0.15% for selection of deletions/point mutations.	[9]
Media pH	Below 4.5 for effective selection	Standard recipes yield a pH of ~2.8. Ineffective at pH > 6.	[6]
Incubation Temperature	30°C	Standard for <i>S. cerevisiae</i> .	[9]
Incubation Time	3 days	Allows for sufficient colony growth.	[9]
Spontaneous URA3 Mutation Rate	$\sim 3.80 \times 10^{-10}$ to $7.3 \times 10^{-9}$ per base pair per generation	This rate can vary depending on the strain and genetic background.	[3][4][10]

## Experimental Protocols

### Protocol 1: Preparation of 5-FOA Selection Plates

This protocol describes the preparation of 1 liter of synthetic complete (SC) medium containing 5-FOA.

Materials:

- Yeast Nitrogen Base (without amino acids and ammonium sulfate)
- Ammonium sulfate
- Glucose (Dextrose)
- Amino acid drop-out mix (lacking uracil)

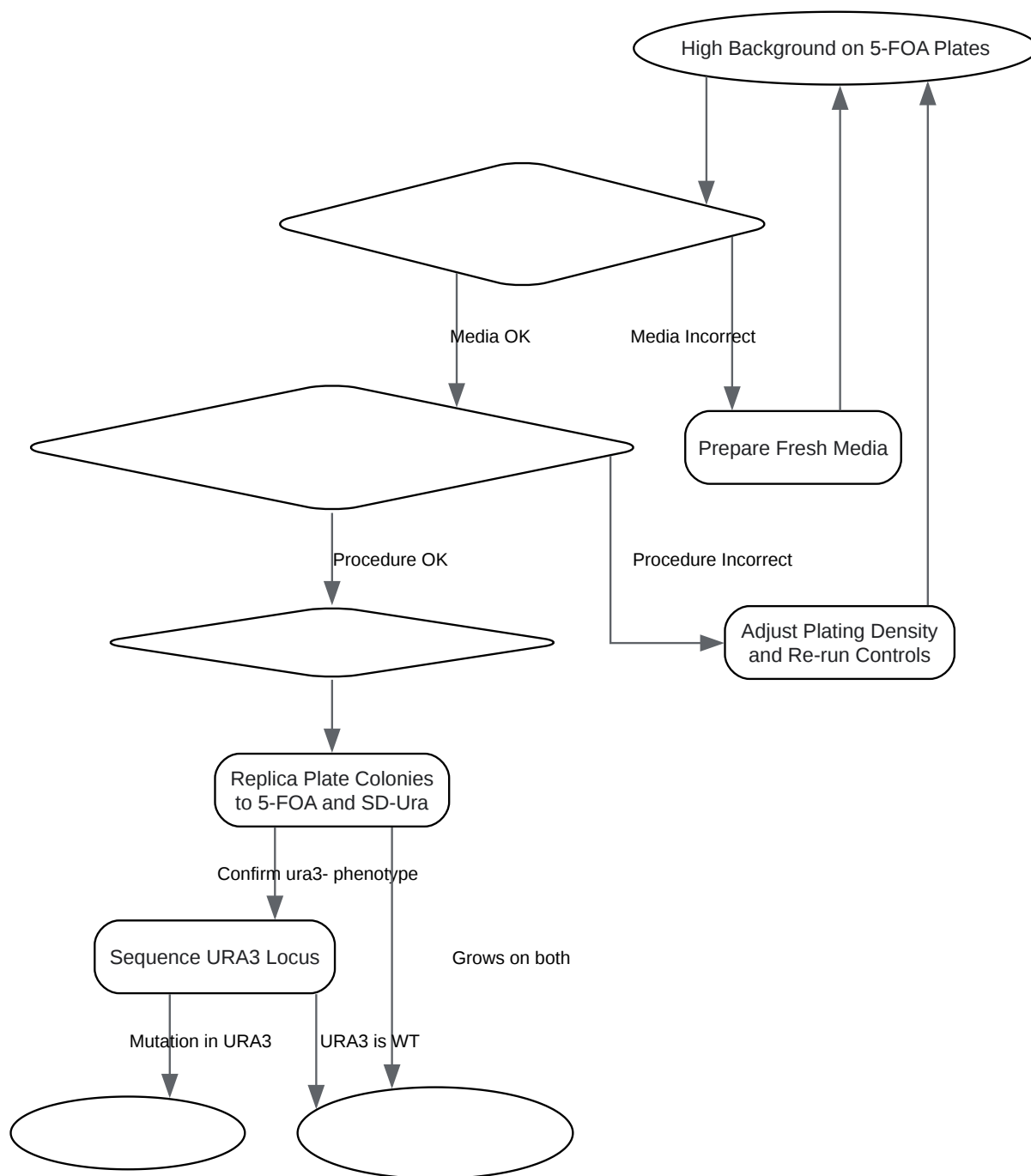
- Uracil
- 5-Fluoroorotic acid (5-FOA)
- Bacto-agar
- Sterile, deionized water
- DMSO (optional, for dissolving 5-FOA)

Procedure:

- To 900 mL of deionized water, add:
  - 6.7 g Yeast Nitrogen Base (without amino acids)
  - 2 g Drop-out mix (lacking uracil)
  - 50 mg Uracil
  - 20 g Bacto-agar
- Autoclave for 20 minutes on a liquid cycle.
- In a separate flask, prepare a 20% glucose solution (100 g in 500 mL water) and autoclave.
- Allow the autoclaved medium to cool to 60-65°C in a water bath.
- Add 100 mL of the sterile 20% glucose solution.
- Prepare the 5-FOA:
  - Method A (DMSO): Dissolve 1 g of 5-FOA in 10 mL of DMSO. Sterile filter this solution and add it to the cooled medium.
  - Method B (Direct addition): Add 1 g of 5-FOA powder directly to the hot (60-65°C) medium. Stir with a sterile stir bar until completely dissolved.
- Pour the plates in a sterile environment and allow them to solidify.

- Store the plates at 4°C, protected from light. It is best to use the plates within a few weeks.[9]

## Visualizations



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. zymoresearch.com [zymoresearch.com]
- 2. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]
- 3. Estimating the Per-Base-Pair Mutation Rate in the Yeast *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. URA6 mutations provide an alternative mechanism for 5-FOA resistance in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-FOA selection - Cell Biology [protocol-online.org]
- 9. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutation rates at URA3 and CAN1 - Budding yeast *Saccharomyces ce* - BNID 110018 [bionumbers.hms.harvard.edu]
- To cite this document: BenchChem. [Causes of background growth on 5-FOA selection media.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013571#causes-of-background-growth-on-5-foa-selection-media]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)